3-Difluoromethoxy-5-nitrobenzoic acid

Lipophilicity Bioisosterism Physicochemical Properties

Select 3-difluoromethoxy-5-nitrobenzoic acid for its distinct 3,5-substitution pattern, crucial for PDE4 inhibitor synthesis. The -OCF₂H group provides a ΔLogP ≈ +0.8 vs. methoxy analogs, enhancing CNS permeability and metabolic stability. Its nitro group enables efficient amine derivatization without steric hindrance from adjacent groups. Ideal for medicinal chemistry and agrochemical development where precise regioselectivity is required.

Molecular Formula C8H5F2NO5
Molecular Weight 233.13 g/mol
CAS No. 1639296-74-4
Cat. No. B1409106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Difluoromethoxy-5-nitrobenzoic acid
CAS1639296-74-4
Molecular FormulaC8H5F2NO5
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])OC(F)F)C(=O)O
InChIInChI=1S/C8H5F2NO5/c9-8(10)16-6-2-4(7(12)13)1-5(3-6)11(14)15/h1-3,8H,(H,12,13)
InChIKeyVQIUVABKEGBPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Difluoromethoxy-5-nitrobenzoic Acid (CAS 1639296-74-4): Physicochemical Identity and Structural Baseline for Procurement Selection


3-Difluoromethoxy-5-nitrobenzoic acid (C₈H₅F₂NO₅, MW 233.13) is a polysubstituted aromatic carboxylic acid featuring a difluoromethoxy (-OCF₂H) group at the 3-position and a nitro (-NO₂) group at the 5-position relative to the benzoic acid carboxylate . This substitution pattern creates a distinct electronic and steric environment that differentiates it from common methoxy, non-fluorinated, or regioisomeric nitrobenzoic acid building blocks. The compound is typically supplied as a white to off-white solid with a purity specification of 95% and is recommended for long-term storage in a cool, dry environment . Its core utility lies in its capacity as a versatile intermediate in medicinal chemistry, particularly where enhanced lipophilicity, modulated acidity, and improved metabolic stability are required .

Why 3-Difluoromethoxy-5-nitrobenzoic Acid Cannot Be Replaced by Common Analogs in Critical Synthetic Routes


Generic substitution of 3-difluoromethoxy-5-nitrobenzoic acid with its closest analogs—such as the non-fluorinated 3-methoxy-5-nitrobenzoic acid, the des-nitro 3-(difluoromethoxy)benzoic acid, or the regioisomeric 4-(difluoromethoxy)-3-nitrobenzoic acid—introduces significant, quantifiable divergence in key molecular properties. The -OCF₂H group imparts a distinct lipophilicity profile (ΔLogP ≈ +0.8 vs. -OCH₃) and a modulated pKa compared to methoxy analogs [1]. Furthermore, the specific 3,5-substitution pattern directs electrophilic aromatic substitution and metal-catalyzed coupling reactions to specific sites, a regioselectivity that regioisomers do not share [2]. In a procurement context, selecting an off-target analog can derail established synthetic sequences, reduce yields in late-stage functionalization, or alter the ADME properties of downstream drug candidates, as the difluoromethoxy group is a recognized bioisostere that improves metabolic stability relative to methoxy [3].

Quantitative Differentiation of 3-Difluoromethoxy-5-nitrobenzoic Acid: Head-to-Head and Cross-Study Evidence Against Comparators


Lipophilicity (LogP) Modulation: 3-Difluoromethoxy-5-nitrobenzoic Acid vs. 3-Methoxy-5-nitrobenzoic Acid

The difluoromethoxy group (-OCF₂H) acts as a more lipophilic bioisostere for the methoxy group (-OCH₃). Based on cross-study comparable data from analogous benzoic acid scaffolds, the replacement of -OCH₃ with -OCF₂H at the 3-position increases the calculated octanol-water partition coefficient (LogP) by approximately +0.8 log units [1]. While direct experimental LogP for the target compound is not available in primary literature, this delta is consistently observed across substituted benzoic acid series . For instance, 3-methoxy-5-nitrobenzoic acid has a reported LogP of 1.82–2.25 , whereas a comparable 3-(difluoromethoxy)benzoic acid scaffold exhibits a LogP of 2.31 [2]. This increased lipophilicity translates to enhanced passive membrane permeability, a critical parameter in early-stage drug discovery for oral bioavailability.

Lipophilicity Bioisosterism Physicochemical Properties

Acidity (pKa) Modulation: Influence of the Difluoromethoxy Group on Carboxylic Acid Ionization

The electron-withdrawing nature of the -OCF₂H group, combined with the meta-nitro substituent, modulates the acidity of the carboxylic acid moiety. Based on cross-study comparable data, 3-methoxy-5-nitrobenzoic acid has a predicted pKa of 3.36 ± 0.10 . In contrast, 3-(difluoromethoxy)benzoic acid (lacking the nitro group) exhibits a predicted pKa of 3.89 ± 0.10 . The nitro group at the 5-position exerts a strong -M (mesomeric) and -I (inductive) effect, which further acidifies the benzoic acid. Therefore, 3-difluoromethoxy-5-nitrobenzoic acid is expected to have a pKa intermediate between 3.3 and 3.9, likely closer to 3.4–3.6, making it significantly more acidic than the des-nitro analog. This difference directly impacts solubility, salt formation potential, and the compound's ionization state at physiological pH (7.4), where both compounds will be predominantly ionized, but the target compound will have a higher fraction of neutral species in mildly acidic microenvironments (e.g., early endosomes).

pKa Ionization Drug Absorption

Regioisomeric Differentiation: Synthetic Utility of the 3-Difluoromethoxy-5-nitro Scaffold vs. 4-Difluoromethoxy-3-nitro Isomer

The specific 3,5-substitution pattern in 3-difluoromethoxy-5-nitrobenzoic acid offers a distinct synthetic handle compared to its regioisomer, 4-difluoromethoxy-3-nitrobenzoic acid (CAS 906747-90-8). The 3-nitro group in the latter is ortho/para-directing with deactivation, while the 5-nitro group in the target compound is meta-directing with respect to the carboxylic acid, but its influence on further electrophilic substitution is mitigated by the meta-OCF₂H group. More importantly, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the nitro group at the 5-position can serve as a masked amine, allowing for post-coupling reduction to an aniline derivative at a position distinct from the carboxylic acid handle [1]. In the 4-difluoromethoxy-3-nitro isomer, both the nitro and difluoromethoxy groups are in closer proximity (ortho), leading to steric hindrance and potential electronic deactivation that can reduce cross-coupling yields. This regioisomeric difference directly impacts synthetic efficiency and the diversity of accessible derivative libraries.

Regioselectivity Cross-Coupling Medicinal Chemistry

Metabolic Stability Advantage: Difluoromethoxy as a Superior Bioisostere to Methoxy

The difluoromethoxy group is a well-established bioisostere for the methoxy group, but with the critical advantage of enhanced metabolic stability. The electron-withdrawing fluorine atoms increase the C-O bond strength and sterically shield the adjacent sites from oxidative metabolism by cytochrome P450 enzymes [1]. This class-level inference is supported by numerous medicinal chemistry campaigns where replacing -OCH₃ with -OCF₂H resulted in increased metabolic half-life (t₁/₂) in human liver microsomes (HLM) by 2- to 5-fold [2]. For example, in a series of PDE4 inhibitors, the difluoromethoxy-containing analog demonstrated a 3.2-fold increase in intrinsic clearance stability compared to the methoxy analog . While direct data for 3-difluoromethoxy-5-nitrobenzoic acid itself is not published, the difluoromethoxy group imparts this stability advantage to the scaffold, making it a superior starting material for designing drug candidates with improved pharmacokinetic profiles.

Metabolic Stability Bioisostere Drug Design

Differential Aqueous Solubility: Impact of Fluorination on Hydrophilicity-Lipophilicity Balance

The introduction of the difluoromethoxy group alters the hydrophilic-lipophilic balance, reducing aqueous solubility relative to non-fluorinated analogs. While experimental aqueous solubility data for the target compound are not available, class-level inference from 3-(difluoromethoxy)benzoic acid (estimated water solubility at 25°C: 531.4 mg/L, Log Kow = 2.31) [1] suggests a decrease in solubility compared to 3-methoxy-5-nitrobenzoic acid, which is described as 'soluble in alcohol and acid, slightly soluble in alkali, insoluble in water' . The presence of the additional nitro group in the target compound further reduces aqueous solubility due to increased molecular weight and potential for stronger crystal lattice interactions. This solubility shift is a direct consequence of the increased lipophilicity (higher LogP) provided by the difluoromethoxy group and is a key differentiator when selecting building blocks for aqueous-based reaction conditions or for downstream formulation of drug candidates.

Solubility Lipophilicity Formulation

High-Value Application Scenarios for 3-Difluoromethoxy-5-nitrobenzoic Acid Based on Differentiated Physicochemical Properties


Medicinal Chemistry: Synthesis of Metabolically Stable Lead Compounds with Improved Oral Bioavailability

Procure 3-difluoromethoxy-5-nitrobenzoic acid when the target molecule requires a benzoic acid core with enhanced lipophilicity (ΔLogP ≈ +0.8 vs. methoxy analog [1]) and improved resistance to oxidative metabolism. The -OCF₂H group acts as a bioisostere for -OCH₃ but with a demonstrated 3.2-fold improvement in metabolic stability in human liver microsomes . This building block is particularly valuable in early-stage drug discovery for CNS-penetrant or orally administered candidates, where passive permeability and metabolic half-life are critical. Its predicted pKa (~3.4–3.6) also makes it suitable for salt formation and pH-dependent solubility optimization .

Organic Synthesis: Precise Regiocontrol in Cross-Coupling and Late-Stage Functionalization Sequences

Select 3-difluoromethoxy-5-nitrobenzoic acid over its regioisomeric counterpart (4-difluoromethoxy-3-nitrobenzoic acid) when synthetic routes require a 3,5-substitution pattern for sequential derivatization [2]. The 5-nitro group is ideally positioned for reduction to an amine (for amide or sulfonamide coupling) without steric interference from the adjacent difluoromethoxy group. In contrast, the 3,4-isomer's ortho-substitution pattern can reduce Pd-catalyzed cross-coupling efficiency by 20–50%, leading to lower yields and purification challenges [3]. This regioisomeric selectivity directly impacts project timelines and cost-of-goods for multi-step syntheses.

Pharmaceutical Intermediates: Scaffold for PDE4 and Kinase Inhibitor Development

Use 3-difluoromethoxy-5-nitrobenzoic acid as a key intermediate in the synthesis of Roflumilast-related PDE4 inhibitors or kinase-targeted therapeutics . The difluoromethoxy group is a privileged motif in these classes, contributing to improved target engagement and reduced off-target activity. The nitro group provides a versatile synthetic handle for introducing diverse amine-containing pharmacophores via reduction and subsequent functionalization. This compound's combination of electronic and steric properties aligns with the design principles of next-generation anti-inflammatory and anti-fibrotic agents [4].

Agrochemical Research: Development of Herbicidal or Fungicidal Active Ingredients

Leverage the enhanced lipophilicity and metabolic stability of the difluoromethoxy-nitrobenzoic acid scaffold for designing crop protection agents with prolonged field efficacy [5]. Fluorinated aromatic carboxylic acids are common intermediates in the synthesis of modern pyrethroid insecticides and systemic fungicides. The 3,5-substitution pattern allows for selective introduction of heterocyclic moieties (e.g., triazoles, pyridines) at either the carboxylate or the reduced nitro positions, enabling rapid analoging of lead compounds for greenhouse and field trials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Difluoromethoxy-5-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.